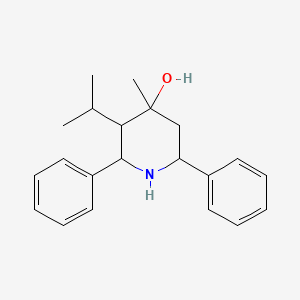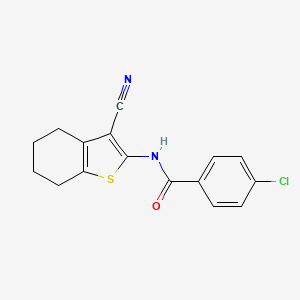![molecular formula C30H42N6O7 B11115057 N-[(benzyloxy)carbonyl]-O-tert-butylserylphenylalanylarginine](/img/structure/B11115057.png)
N-[(benzyloxy)carbonyl]-O-tert-butylserylphenylalanylarginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(3-{[AMINO(IMINO)METHYL]AMINO}PROPYL)-8-BENZYL-5-(TERT-BUTOXYMETHYL)-3,6,9-TRIOXO-1-PHENYL-2-OXA-4,7,10-TRIAZADODECAN-12-OIC ACID is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, benzyl, tert-butoxymethyl, and oxadiazole moieties. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-{[AMINO(IMINO)METHYL]AMINO}PROPYL)-8-BENZYL-5-(TERT-BUTOXYMETHYL)-3,6,9-TRIOXO-1-PHENYL-2-OXA-4,7,10-TRIAZADODECAN-12-OIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through selective reactions. Common synthetic routes include:
Formation of the Core Structure: The initial step involves the synthesis of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups:
Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete structure of 11-(3-{[AMINO(IMINO)METHYL]AMINO}PROPYL)-8-BENZYL-5-(TERT-BUTOXYMETHYL)-3,6,9-TRIOXO-1-PHENYL-2-OXA-4,7,10-TRIAZADODECAN-12-OIC ACID.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and high-throughput screening are employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
11-(3-{[AMINO(IMINO)METHYL]AMINO}PROPYL)-8-BENZYL-5-(TERT-BUTOXYMETHYL)-3,6,9-TRIOXO-1-PHENYL-2-OXA-4,7,10-TRIAZADODECAN-12-OIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the reduction of the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
11-(3-{[AMINO(IMINO)METHYL]AMINO}PROPYL)-8-BENZYL-5-(TERT-BUTOXYMETHYL)-3,6,9-TRIOXO-1-PHENYL-2-OXA-4,7,10-TRIAZADODECAN-12-OIC ACID has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 11-(3-{[AMINO(IMINO)METHYL]AMINO}PROPYL)-8-BENZYL-5-(TERT-BUTOXYMETHYL)-3,6,9-TRIOXO-1-PHENYL-2-OXA-4,7,10-TRIAZADODECAN-12-OIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with viral replication.
Cell Signaling Pathways: Affecting cell signaling pathways to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 11-(3-{[AMINO(IMINO)METHYL]AMINO}PROPYL)-8-BENZYL-5-(METHOXYMETHYL)-3,6,9-TRIOXO-1-PHENYL-2-OXA-4,7,10-TRIAZADODECAN-12-OIC ACID
- 11-(3-{[AMINO(IMINO)METHYL]AMINO}PROPYL)-8-BENZYL-5-(ETHOXYMETHYL)-3,6,9-TRIOXO-1-PHENYL-2-OXA-4,7,10-TRIAZADODECAN-12-OIC ACID
Uniqueness
The uniqueness of 11-(3-{[AMINO(IMINO)METHYL]AMINO}PROPYL)-8-BENZYL-5-(TERT-BUTOXYMETHYL)-3,6,9-TRIOXO-1-PHENYL-2-OXA-4,7,10-TRIAZADODECAN-12-OIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H42N6O7 |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
5-(diaminomethylideneamino)-2-[[2-[[3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C30H42N6O7/c1-30(2,3)43-19-24(36-29(41)42-18-21-13-8-5-9-14-21)26(38)35-23(17-20-11-6-4-7-12-20)25(37)34-22(27(39)40)15-10-16-33-28(31)32/h4-9,11-14,22-24H,10,15-19H2,1-3H3,(H,34,37)(H,35,38)(H,36,41)(H,39,40)(H4,31,32,33) |
InChI Key |
YJJMWIGHLXQIJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-nitrophenyl)-4-[4-({4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}sulfanyl)phenyl]-5-phenyl-1H-imidazole](/img/structure/B11114975.png)

![N-[4-(morpholin-4-yl)benzyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11114991.png)
![N-({N'-[(Z)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide](/img/structure/B11114995.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11115002.png)
![2-(4-butylphenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11115013.png)
![1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11115016.png)
![N-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B11115023.png)

![2-(4-methyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B11115035.png)

![Ethyl 4-(3-ethoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11115045.png)
![N-{4-[(2-iodophenyl)carbamoyl]phenyl}-3-methylbenzamide](/img/structure/B11115063.png)
![4-chloro-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11115071.png)
